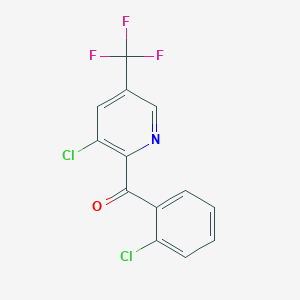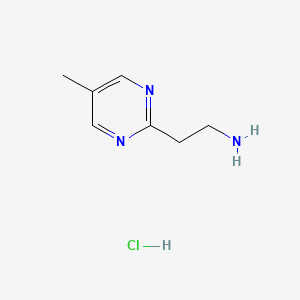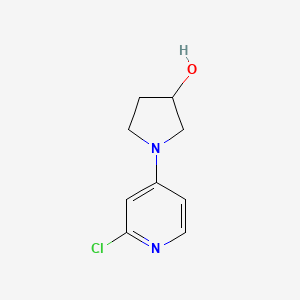![molecular formula C12H16ClNO5S B1436300 2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-02-4](/img/structure/B1436300.png)
2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Vue d'ensemble
Description
The compound “2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid” has a CAS Number of 1858240-02-4 . It has a molecular weight of 321.78 . The IUPAC name of the compound is 2-(N-(5-chloro-2-methoxyphenyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16ClNO5S/c1-4-9(12(15)16)14(20(3,17)18)10-7-8(13)5-6-11(10)19-2/h5-7,9H,4H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
The compound has a molecular weight of 321.78 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available sources.Applications De Recherche Scientifique
Synthesis of β-amino Acid Derivatives
A study explored the synthesis of N-substituted-β-amino acid derivatives, including 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which were transformed into derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties. These derivatives demonstrated antimicrobial activity against various bacteria and fungi, illustrating the potential of chemical modifications of butanoic acid derivatives in pharmaceutical applications (Mickevičienė et al., 2015).
Catalytic Applications
Disulfonic acid imidazolium chloroaluminate was utilized as a catalyst for the synthesis of pyrazole derivatives, showcasing the role of butanoic acid derivatives in facilitating organic synthesis processes. This highlights the compound's importance in catalyzing chemical reactions, contributing to the development of complex organic molecules (Moosavi‐Zare et al., 2013).
Synthesis of Azetidinones
Butanoic acid derivatives played a crucial role in the synthesis of azetidinones, compounds with significant biological and pharmacological potencies. The study emphasizes the versatility of butanoic acid derivatives in synthesizing complex molecules with potential therapeutic applications (Jagannadham et al., 2019).
Safety and Hazards
Mécanisme D'action
Mode of Action
For instance, the methoxyphenyl group might interact with aromatic residues in proteins, while the sulfonyl amino group could form hydrogen bonds with polar residues .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interfere with metabolic pathways involving similar reactions.
Result of Action
Based on its potential interactions with proteins, it might modulate their function, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid. For instance, the compound’s stability might be affected by pH due to the presence of ionizable groups .
Analyse Biochimique
Biochemical Properties
2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, affecting their activity and function. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-4-9(12(15)16)14(20(3,17)18)10-7-8(13)5-6-11(10)19-2/h5-7,9H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDKZAEVRVUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


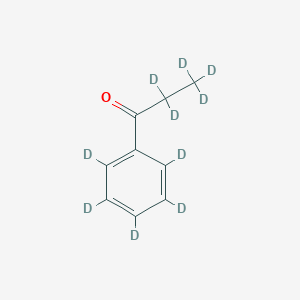
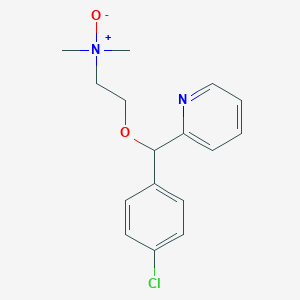
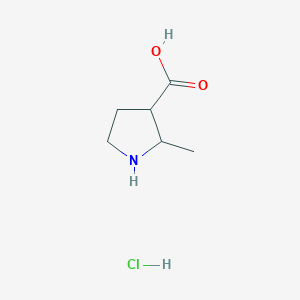
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)




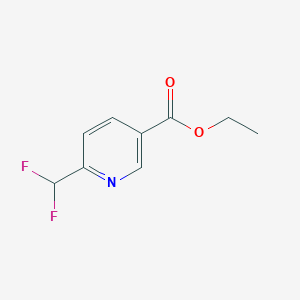
![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)
